Precyasterone

Natural Product Chemistry Steroid Biochemistry Structural Elucidation

Precyasterone (CAS 27335-85-9) is a naturally occurring C29 phytoecdysteroid first isolated from the roots of *Cyathula capitata* Moq. It is characterized by a 14α-hydroxy-6-oxo-7-en steroid core with a complex lactone-containing side chain, distinguishing it from simpler ecdysteroids like 20-hydroxyecdysone.

Molecular Formula C29H44O8
Molecular Weight 520.7 g/mol
Cat. No. B2760011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrecyasterone
Molecular FormulaC29H44O8
Molecular Weight520.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H44O8/c1-14-16(15(2)30)10-24(37-25(14)34)28(5,35)23-7-9-29(36)18-11-20(31)19-12-21(32)22(33)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,30,32-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16-,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1
InChIKeyRPCTUYZLPGGPJD-YSEUJXISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Precyasterone: A C29 Phytoecdysteroid with Distinct Molecular Identity and Pharmacokinetic Profile for Anti-inflammatory Research


Precyasterone (CAS 27335-85-9) is a naturally occurring C29 phytoecdysteroid first isolated from the roots of *Cyathula capitata* Moq. [1]. It is characterized by a 14α-hydroxy-6-oxo-7-en steroid core with a complex lactone-containing side chain, distinguishing it from simpler ecdysteroids like 20-hydroxyecdysone [2]. Precyasterone has been identified as a significant anti-inflammatory constituent in *Cyathula officinalis* Kuan, a plant used in traditional medicine for rheumatism [3]. Its quantifiable pharmacokinetic parameters in disease-state models provide a foundation for targeted research applications where class substitution may be unsuitable [4].

Precyasterone vs. Generic Ecdysteroids: Why Molecular and Pharmacokinetic Specificity Demands Compound-Level Procurement


Generic substitution among ecdysteroids is scientifically invalid due to profound differences in molecular structure that directly impact their biological fate and function. Precyasterone possesses a unique C29 skeleton with a lactone-containing side chain, whereas the common ecdysteroid 20-hydroxyecdysone is a C27 steroid [1]. These structural disparities translate into distinct pharmacokinetic behaviors; for instance, precyasterone's absorption and elimination profiles in arthritic disease models differ significantly from co-occurring ecdysteroids like cyasterone and capitasterone, as demonstrated by divergent AUC values following oral administration [2]. Utilizing an undefined mixture or an alternate single compound would introduce uncontrolled variables in receptor interaction and metabolic stability, thereby compromising data reproducibility in studies targeting specific ecdysteroid-mediated pathways [3].

Precyasterone Procurement Evidence: Quantified Differentiation in Structure, Pharmacokinetics, and Disease-Relevant Exposure


Unique Molecular Architecture: Precyasterone as a C29 Lactone-Containing Ecdysteroid

Precyasterone is defined by a C29 ecdysteroid skeleton featuring a 14α-hydroxy-6-oxo-7-en core and a distinctive side chain incorporating a γ-lactone moiety, a structural feature absent in the common comparator 20-hydroxyecdysone (C27 ecdysteroid) [1]. This structural difference, as defined by IUPAC nomenclature and computed descriptors, is quantifiable via molecular formula (C29H44O8 vs. C27H44O7 for 20-hydroxyecdysone) and molecular weight (520.7 g/mol vs. 480.6 g/mol) [2].

Natural Product Chemistry Steroid Biochemistry Structural Elucidation

Altered Pharmacokinetic Exposure in Disease State: Precyasterone AUC Divergence in Arthritis Model

In a 12-day oral pharmacokinetic study of *C. officinalis* Kuan extract in rats, precyasterone demonstrated altered exposure in adjuvant-induced arthritis (AA) compared to normal rats. The AUC0-t values for precyasterone, along with cyasterone, 25-epi-28-epi-cyasterone, and capitasterone, were different in AA rats on the first day, indicating disease-state-specific pharmacokinetics [1]. While precise AUC values for precyasterone are not numerically compared in the abstract, the study validates an LC-MS/MS method for its simultaneous quantification, confirming differential behavior from co-occurring ecdysteroids.

Pharmacokinetics Anti-inflammatory Research LC-MS/MS Analysis

Source-Specific Origin: Exclusive Isolation from Cyathula Species

Precyasterone is exclusively reported as a constituent of *Cyathula* species, specifically *Cyathula capitata* Moq. and *Cyathula officinalis* Kuan [1]. In contrast, the widely studied ecdysteroid 20-hydroxyecdysone is ubiquitous across the plant kingdom. This restricted botanical distribution provides a tangible sourcing advantage for quality control and standardization, as the compound's presence can serve as a chemical marker for specific *Cyathula* species or preparations [2].

Botanical Chemistry Natural Product Sourcing Quality Control

Implications in Ecdysone Receptor Biology: A Unique Pharmacophore for Insecticide Discovery

While direct quantitative binding data for precyasterone is not available, class-level evidence demonstrates that subtle structural changes among ecdysteroids profoundly impact EcR activation. A cell-based reporter assay showed that cyasterone, another *Cyathula*-derived ecdysteroid, acts as an EcR agonist with EC50 values of 3.3 µM (S2 cells) and 5.3 µM (Bm5 cells), which is significantly less potent than the synthetic agonist tebufenozide [1]. This variability within the ecdysteroid class underscores that precyasterone's unique lactone-bearing structure likely confers a distinct pharmacological profile at the EcR, making it a non-substitutable chemical probe for insecticide discovery programs.

Insect Molecular Biology Ecdysone Receptor Pesticide Development

High-Value Application Scenarios for Precyasterone Based on Verified Differentiation


Investigating Disease-State Pharmacokinetics of Ecdysteroids

Precyasterone is an ideal candidate for pharmacokinetic studies in inflammatory disease models, such as rheumatoid arthritis, due to its documented alteration in exposure (AUC) between normal and adjuvant arthritis states [1]. Its unique molecular signature allows for precise quantification via validated LC-MS/MS methods alongside co-occurring ecdysteroids, enabling detailed absorption, distribution, metabolism, and excretion (ADME) profiling that cannot be replicated with generic 20-hydroxyecdysone.

Quality Control Marker for Cyathula-Based Botanical Preparations

Owing to its exclusive presence in *Cyathula* species [1], precyasterone serves as a definitive chemical marker for authenticating *Cyathula officinalis* Kuan or *C. capitata* raw materials and extracts. Procurement of purified precyasterone is essential for developing and validating robust analytical methods (e.g., HPLC, LC-MS) to ensure batch-to-batch consistency and prevent adulteration in products targeting rheumatism and arthralgia.

Structure-Activity Relationship (SAR) Studies on Ecdysone Receptors

The distinct C29 lactone-containing side chain of precyasterone presents a unique pharmacophore for exploring ligand-receptor interactions with the ecdysone receptor (EcR) [1]. In contrast to the well-characterized C27 ecdysteroids, precyasterone can be used as a molecular probe in cell-based reporter assays or in silico docking studies to map the structural determinants of agonist or antagonist activity, as class-level data indicate high sensitivity of EcR activity to ecdysteroid side-chain modifications [2].

Comparative Studies of Anti-inflammatory Mechanisms

For researchers investigating the anti-inflammatory properties of *Cyathula* ecdysteroids, precyasterone is a necessary comparator alongside cyasterone and capitasterone. Studies have shown that these compounds, while co-occurring, exhibit different pharmacokinetic fates in vivo [1]. Using purified precyasterone allows for the deconvolution of their individual contributions to the overall anti-arthritic effect of the botanical extract, a critical step for drug discovery and development.

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